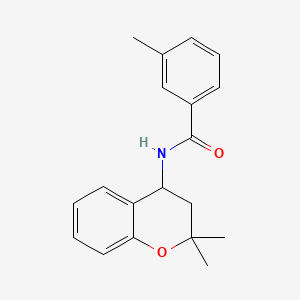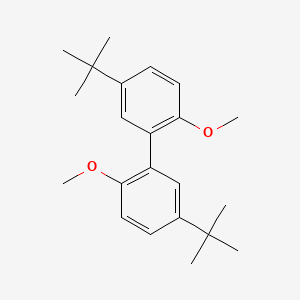![molecular formula C22H27N3O5S B4586108 2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4586108.png)
2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide
Overview
Description
2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.16714214 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Desalination and Membrane Science
Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant have been synthesized for use in composite nanofiltration (NF) membranes. These membranes, when blended with Polysulfone, exhibit significant desalination capabilities, demonstrating salt rejection and water flux properties beneficial for water purification processes. The hydrophilic nature of these membranes contributes to their effectiveness in desalination, showcasing an application of sulfonamide derivatives in enhancing water treatment technologies (Padaki et al., 2013).
Antibiotic Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine, a member of the sulfonamides class, has been investigated for its antimicrobial and modulating activities. It demonstrates notable effectiveness against multidrug-resistant strains of various microorganisms, including Staphylococcus aureus and Escherichia coli. This research highlights the potential of sulfonamide derivatives in combating antibiotic resistance, a growing concern in the medical field (Oliveira et al., 2015).
Drug Metabolism and Prodrug Development
Sulfonamide derivatives have been explored as potential prodrugs, with studies focusing on their enzymatic hydrolysis to release the parent sulfonamide in vivo. This approach is particularly relevant for sulfonamides used as carbonic anhydrase inhibitors, suggesting a method to enhance drug solubility and bioavailability while maintaining therapeutic efficacy (Larsen et al., 1988).
Angiotensin II Receptor Antagonism
Research into triazolinone biphenylsulfonamide derivatives has identified compounds with potent AT1 receptor affinity, useful in hypertension treatment. These compounds also show enhanced AT2 receptor affinity, providing insights into the development of dual AT1/AT2 receptor antagonists. Such research underscores the role of sulfonamide derivatives in creating more effective cardiovascular medications (Ashton et al., 1994).
Biocatalysis in Drug Development
LY451395, a biaryl-bis-sulfonamide, serves as a potent AMPA receptor potentiator. Using Actinoplanes missouriensis for biocatalysis, researchers have produced mammalian metabolites of LY451395, demonstrating a microbial-based method to support drug metabolism studies and the development of analytical standards for clinical investigations (Zmijewski et al., 2006).
Properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-20(25(31(2,28)29)17-9-5-4-6-10-17)21(26)23-19-12-8-7-11-18(19)22(27)24-13-15-30-16-14-24/h4-12,20H,3,13-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKQFSVOKRLSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B4586026.png)
![1-{4-[(2,6-diphenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B4586029.png)

![2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE](/img/structure/B4586035.png)
![propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4586039.png)
![ethyl 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586045.png)
![1-(2-FLUOROPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE](/img/structure/B4586061.png)
![2-Methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline](/img/structure/B4586071.png)

![ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4586085.png)
![2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-PHENYLACETAMIDE](/img/structure/B4586095.png)
![1-[2-(isopropylthio)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4586107.png)
![N-[5-methyl-1-(2-naphthoyl)-2(1H)-pyridinylidene]-2-naphthamide](/img/structure/B4586110.png)

